molecular formula C24H38O4 B1611671 Dimethyl docosa-10,12-diynedioate CAS No. 24567-41-7

Dimethyl docosa-10,12-diynedioate

Cat. No.: B1611671
CAS No.: 24567-41-7
M. Wt: 390.6 g/mol
InChI Key: XETBEGZTRLGUPD-UHFFFAOYSA-N
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Description

Dimethyl docosa-10,12-diynedioate is an organic compound with the molecular formula C24H38O4. It is a diester derived from docosa-10,12-diynedioic acid, featuring two ester functional groups. This compound is of interest in various fields of scientific research due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl docosa-10,12-diynedioate can be synthesized through the esterification of docosa-10,12-diynedioic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the reactants under anhydrous conditions to drive the esterification to completion.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves continuous esterification in a reactor, followed by purification steps such as distillation and crystallization to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

Dimethyl docosa-10,12-diynedioate undergoes various chemical reactions, including:

    Hydrogenation: The compound can be hydrogenated to form saturated esters.

    Oxidation: It can be oxidized to form corresponding diacids.

    Substitution: Nucleophilic substitution reactions can occur at the ester functional groups.

Common Reagents and Conditions

    Hydrogenation: Typically performed using hydrogen gas and a palladium or platinum catalyst under high pressure.

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Substitution: Reagents such as sodium methoxide or other nucleophiles can be used under basic conditions.

Major Products Formed

    Hydrogenation: Saturated dimethyl docosanoate.

    Oxidation: Docosa-10,12-diynedioic acid.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Dimethyl docosa-10,12-diynedioate has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its diynedioate functionality, which imparts distinct reactivity and the ability to form conjugated systems. This makes it particularly valuable in materials science for the development of advanced materials with enhanced properties.

Properties

IUPAC Name

dimethyl docosa-10,12-diynedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H38O4/c1-27-23(25)21-19-17-15-13-11-9-7-5-3-4-6-8-10-12-14-16-18-20-22-24(26)28-2/h7-22H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XETBEGZTRLGUPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCCCCCCC#CC#CCCCCCCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H38O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20556539
Record name Dimethyl docosa-10,12-diynedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20556539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24567-41-7
Record name Dimethyl docosa-10,12-diynedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20556539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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